molecular formula C6H6BrNO2 B1277030 5-bromo-N-methylfuran-2-carboxamide CAS No. 31136-78-4

5-bromo-N-methylfuran-2-carboxamide

Cat. No.: B1277030
CAS No.: 31136-78-4
M. Wt: 204.02 g/mol
InChI Key: QMUCVHLODHSPLZ-UHFFFAOYSA-N
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Description

5-Bromo-N-methylfuran-2-carboxamide: is an organic compound with the molecular formula C6H6BrNO2 and a molecular weight of 204.02 g/mol It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position and a methyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-methylfuran-2-carboxamide typically involves the bromination of furan-2-carboxamide followed by N-methylation. One common method includes the following steps:

    Bromination: Furan-2-carboxamide is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce the bromine atom at the 5-position.

    N-Methylation: The resulting 5-bromo-furan-2-carboxamide is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-N-methylfuran-2-carboxamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of furan-2,3-dicarboxylic acid derivatives.

    Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or borane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or borane in tetrahydrofuran.

Major Products:

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

    Oxidation: Formation of furan-2,3-dicarboxylic acid or its derivatives.

    Reduction: Formation of N-methylfuran-2-carboxamide or N-methylfuran-2-amine.

Scientific Research Applications

Chemistry: 5-Bromo-N-methylfuran-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound in medicinal chemistry.

Medicine: The compound and its derivatives are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-methylfuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the furan ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets. The exact molecular pathways involved vary depending on the biological target and the specific derivative used.

Comparison with Similar Compounds

    5-Bromo-2-furoic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-Methylfuran-2-carboxamide: Lacks the bromine atom at the 5-position.

    5-Chloro-N-methylfuran-2-carboxamide: Contains a chlorine atom instead of a bromine atom at the 5-position.

Comparison:

    5-Bromo-2-furoic acid: More acidic due to the presence of the carboxylic acid group, which can affect its reactivity and solubility.

    N-Methylfuran-2-carboxamide: Less reactive in nucleophilic substitution reactions due to the absence of the bromine atom.

    5-Chloro-N-methylfuran-2-carboxamide: Chlorine is less reactive than bromine, leading to different reactivity patterns in substitution reactions.

Uniqueness: 5-Bromo-N-methylfuran-2-carboxamide is unique due to the presence of both the bromine atom and the N-methyl carboxamide group. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUCVHLODHSPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428704
Record name 5-bromo-N-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31136-78-4
Record name 5-bromo-N-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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